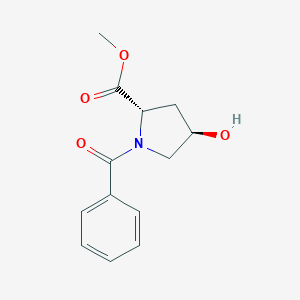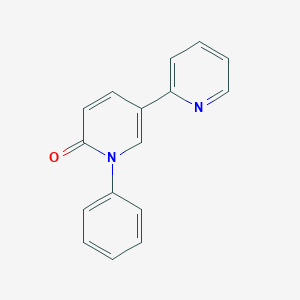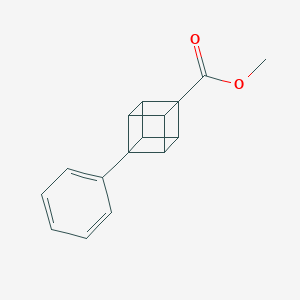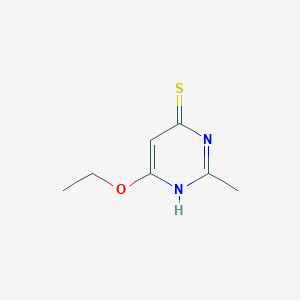
6-Ethoxy-2-methylpyrimidine-4(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-2-methylpyrimidine-4(1H)-thione, also known as EMPT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMPT belongs to the class of pyrimidine derivatives and has a molecular formula of C7H10N2OS.
Mechanism Of Action
The mechanism of action of 6-Ethoxy-2-methylpyrimidine-4(1H)-thione is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids, thereby inhibiting the growth of microorganisms and cancer cells.
Biochemical And Physiological Effects
6-Ethoxy-2-methylpyrimidine-4(1H)-thione has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 6-Ethoxy-2-methylpyrimidine-4(1H)-thione has also been studied for its antitumor properties and has been shown to induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
6-Ethoxy-2-methylpyrimidine-4(1H)-thione has several advantages for use in lab experiments. It is readily available and can be synthesized in high yields. 6-Ethoxy-2-methylpyrimidine-4(1H)-thione is also stable under normal laboratory conditions and can be easily stored. However, one limitation of 6-Ethoxy-2-methylpyrimidine-4(1H)-thione is its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 6-Ethoxy-2-methylpyrimidine-4(1H)-thione. One potential area of study is the development of 6-Ethoxy-2-methylpyrimidine-4(1H)-thione-based metal complexes for use as catalysts in organic synthesis. Another area of research could focus on the use of 6-Ethoxy-2-methylpyrimidine-4(1H)-thione as a corrosion inhibitor in industrial applications. Additionally, further studies could be conducted to explore the potential use of 6-Ethoxy-2-methylpyrimidine-4(1H)-thione as an antitumor agent and its mechanism of action.
Synthesis Methods
The synthesis of 6-Ethoxy-2-methylpyrimidine-4(1H)-thione can be achieved through several methods, including the reaction of 2-methylthio-6-ethoxypyrimidine with Lawesson's reagent, which leads to the formation of 6-Ethoxy-2-methylpyrimidine-4(1H)-thione in high yields. Another method involves the reaction of 2-methylthio-6-ethoxypyrimidine with sulfur monochloride, followed by the addition of sodium hydroxide, which results in the formation of 6-Ethoxy-2-methylpyrimidine-4(1H)-thione.
Scientific Research Applications
6-Ethoxy-2-methylpyrimidine-4(1H)-thione has found various applications in scientific research. It has been reported to possess antimicrobial, antiviral, and antitumor properties. 6-Ethoxy-2-methylpyrimidine-4(1H)-thione has also been studied for its potential use as a corrosion inhibitor and as a ligand for the synthesis of metal complexes.
properties
CAS RN |
119224-79-2 |
|---|---|
Product Name |
6-Ethoxy-2-methylpyrimidine-4(1H)-thione |
Molecular Formula |
C7H10N2OS |
Molecular Weight |
170.23 g/mol |
IUPAC Name |
6-ethoxy-2-methyl-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C7H10N2OS/c1-3-10-6-4-7(11)9-5(2)8-6/h4H,3H2,1-2H3,(H,8,9,11) |
InChI Key |
AHJZOYKDHHLRNH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=S)N=C(N1)C |
Canonical SMILES |
CCOC1=CC(=S)N=C(N1)C |
synonyms |
4(1H)-Pyrimidinethione, 6-ethoxy-2-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





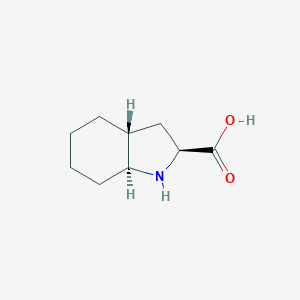
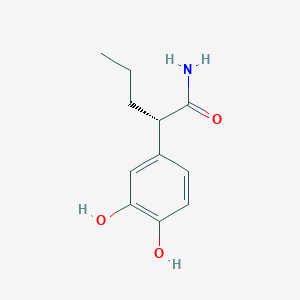
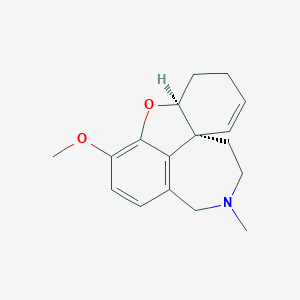
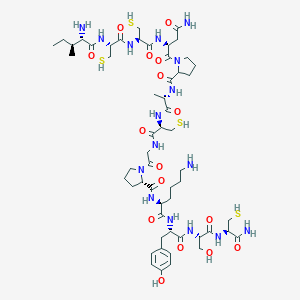
![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid](/img/structure/B49414.png)
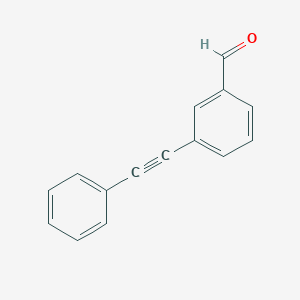
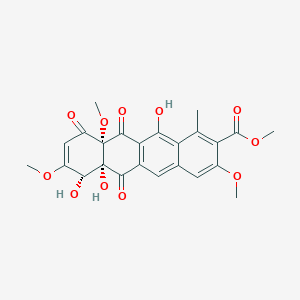
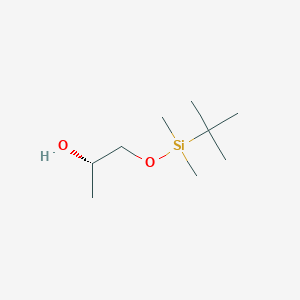
![(2S)-2-[[2-[[(2S)-2-[[(Z,2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidohexanoyl]amino]-5-aminopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanamide](/img/structure/B49421.png)
